molecular formula C19H16N2O B3594657 N-benzyl-N-phenylpyridine-4-carboxamide

N-benzyl-N-phenylpyridine-4-carboxamide

Cat. No.: B3594657
M. Wt: 288.3 g/mol
InChI Key: NWPIKAHWPNWLIG-UHFFFAOYSA-N
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Description

N-Benzyl-N-phenylpyridine-4-carboxamide is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a carboxamide group, where the amide nitrogen is further substituted with benzyl and phenyl groups. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The synthesis typically involves amidation reactions, such as coupling activated carboxylic acids (e.g., pyridine-4-carboxylic acid derivatives) with amines like N-benzylaniline under catalytic conditions (e.g., using DMAP or pyridine as a base) .

The compound’s planar pyridine ring and amide functionality allow for hydrogen bonding and π-π interactions, which are critical in molecular recognition processes. Its structural characterization often employs crystallographic tools like SHELX or OLEX2 for precise determination of bond lengths and angles .

Properties

IUPAC Name

N-benzyl-N-phenylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-19(17-11-13-20-14-12-17)21(18-9-5-2-6-10-18)15-16-7-3-1-4-8-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPIKAHWPNWLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-phenylpyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with benzylamine and phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems for monitoring and control .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-phenylpyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Pharmacological Applications

1. Cancer Therapy
N-benzyl-N-phenylpyridine-4-carboxamide has been investigated for its anticancer properties. Research indicates that derivatives of pyridine compounds, including those with benzyl and phenyl substitutions, exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that certain piperidine derivatives can induce apoptosis in tumor cells more effectively than traditional chemotherapeutics like bleomycin, suggesting a promising avenue for developing new anticancer agents .

2. Neuroprotective Effects
The compound has also been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease. Some derivatives have demonstrated the ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in the pathology of Alzheimer’s . The incorporation of a piperidine moiety has been shown to enhance brain exposure and improve the efficacy of these compounds in targeting neurodegeneration .

3. Pain Management
Research into tachykinin receptor antagonists has highlighted the potential of this compound in pain management. Compounds that interact with tachykinin receptors have been linked to alleviating conditions such as migraines and chronic pain syndromes. The neurokinin-1 receptor antagonists derived from similar structures are being explored for their ability to modulate pain pathways effectively .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cell lines; superior cytotoxicity compared to standard drugs
NeuroprotectionInhibits AChE and BuChE; enhances brain exposure for Alzheimer’s treatment
Pain ManagementEffective as tachykinin receptor antagonists for migraine and chronic pain

Detailed Insights from Research

  • Anticancer Mechanisms : A study highlighted that specific derivatives of this compound can significantly inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways. The structure-activity relationship (SAR) analysis revealed that the presence of the pyridine moiety is crucial for binding to target proteins involved in apoptosis regulation .
  • Neuroprotective Studies : In vitro studies demonstrated that certain derivatives can cross the blood-brain barrier, showing promise as dual inhibitors of cholinesterases and exhibiting antioxidant properties that protect neuronal cells from oxidative stress .
  • Pain Management Efficacy : Clinical trials have indicated that compounds similar to this compound may reduce substance P levels, thus alleviating pain associated with various conditions including migraines and neuropathic pain .

Mechanism of Action

The mechanism of action of N-benzyl-N-phenylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Heterocycle Modifications

Compound Name Heterocycle Key Substituents Inferred Properties
This compound Pyridine Benzyl, phenyl at amide N High aromaticity; moderate basicity
N-(2-Chlorobenzyl)piperidine-4-carboxamide Piperidine 2-Chlorobenzyl at amide N Increased flexibility; reduced aromaticity
4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide Pyridine 4-Aminophenoxy at C2, methyl at amide N Enhanced solubility (polar groups); altered electronic distribution

Key Findings :

  • Pyridine substituent position (C4 vs. C2) alters electronic effects. The C4 carboxamide in the target compound may enhance resonance stabilization compared to C2 derivatives .

Substituent Effects

Compound Class (Examples from ) Substituent on Aryl Group Impact on Properties
Chloro (e.g., N-(5-chloro-2-pyridinyl)...) Electron-withdrawing (Cl) Increased stability, reduced solubility
Methoxycarbonyl (e.g., N-(4-bromo-2-methoxycarbonylphenyl)...) Electron-withdrawing (COOMe) Enhanced metabolic stability, steric hindrance
Methylsulfonyl (e.g., N-(5-chloro-2-pyridinyl)...) Polar (SO₂Me) Improved solubility, potential for hydrogen bonding

Key Findings :

  • Electron-withdrawing groups (Cl, COOMe) increase chemical stability but may reduce bioavailability due to lower solubility .
  • Polar groups (e.g., SO₂Me) improve aqueous solubility, critical for drug delivery applications.

Biological Activity

N-benzyl-N-phenylpyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, potential therapeutic applications, and mechanisms of action based on recent research findings.

Overview of Biological Activities

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Exhibits activity against several bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Research suggests it may reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies indicate its potential in inhibiting cancer cell proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways critical for disease progression. For example, it has been shown to affect angiogenesis by targeting vascular endothelial growth factor receptors (VEGFRs) .

The mechanism of action involves binding to specific enzymes or receptors, inhibiting their activity. This interaction can lead to modulation of various biochemical pathways, including those involved in inflammation and cancer progression. The compound's ability to inhibit certain enzymes by binding to their active sites is crucial for its therapeutic potential.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 3.91 µg/mL against Mycobacterium tuberculosis .
  • Anti-inflammatory Effects :
    • In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Activity :
    • Research on HepG2 liver cancer cells showed that this compound induced apoptosis through cell cycle arrest at the G2/M phase. Flow cytometric analysis revealed that the compound binds to the colchicine site on β-tubulin, inhibiting tubulin polymerization .

Data Table: Biological Activities and Efficacy

Activity Target Organism/Cell Line Efficacy (MIC/IC50) Mechanism
AntimicrobialMycobacterium tuberculosis3.91 µg/mLInhibition of bacterial growth
Anti-inflammatoryMacrophagesNot specifiedReduction in pro-inflammatory cytokines
AnticancerHepG2 cellsIC50 = 2.04 µMInduction of apoptosis via tubulin inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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